N'-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbohydrazide
Description
N’-(benzo[d][1,3]dioxole-5-carbonyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a complex organic compound that features a unique combination of functional groups
Properties
IUPAC Name |
N'-(1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O5/c22-15-6-3-13(4-7-15)11-25-9-1-2-16(21(25)28)20(27)24-23-19(26)14-5-8-17-18(10-14)30-12-29-17/h1-10H,11-12H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXAAYAMEXGFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NNC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(benzo[d][1,3]dioxole-5-carbonyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of benzo[d][1,3]dioxole-5-carboxylic acid with 4-fluorobenzylamine to form an amide intermediate. This intermediate is then reacted with 2-oxo-1,2-dihydropyridine-3-carbohydrazide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(benzo[d][1,3]dioxole-5-carbonyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-(benzo[d][1,3]dioxole-5-carbonyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N’-(benzo[d][1,3]dioxole-5-carbonyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: These compounds share a similar benzofuran ring structure and exhibit comparable biological activities.
Benzothiazole Derivatives: These compounds also have a benzothiazole ring and are known for their anticancer and antimicrobial properties.
Uniqueness
N’-(benzo[d][1,3]dioxole-5-carbonyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N'-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological activity. The key structural components include:
- Benzodioxole moiety : Known for its role in various biological activities.
- Dihydropyridine core : Often associated with calcium channel blocking activity.
- Carbohydrazide group : Linked to antitumor and antimicrobial properties.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C21H16FN3O5 |
| Molecular Weight | 397.36 g/mol |
| IUPAC Name | N'-(benzo[d][1,3]dioxole-5-carbonyl)-1-(4-fluorobenzyl)-2-oxopyridine-3-carbohydrazide |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical signaling pathways. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes that are critical for cell proliferation and survival.
- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing downstream signaling pathways.
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor properties. In vitro studies showed that the compound effectively inhibits the growth of various cancer cell lines.
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown antimicrobial properties against several pathogens:
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Candida albicans | 20 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the benzodioxole and dihydropyridine moieties can significantly influence the biological activity of the compound. For instance:
- Fluorine Substitution : The presence of fluorine on the phenyl ring enhances the compound's potency against cancer cells.
- Hydrazide Linkage : The carbohydrazide group is crucial for maintaining biological activity, as it participates in hydrogen bonding with target proteins.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antitumor Activity : A recent study evaluated the efficacy of this compound in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues .
- Antimicrobial Efficacy Study : Another study assessed the antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound effectively inhibited bacterial growth, suggesting potential use as an antimicrobial agent .
Q & A
Basic Question: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the dihydropyridine core via cyclocondensation of substituted β-ketoesters with hydrazine derivatives under reflux (ethanol, 80°C, 12–24 hours) .
- Step 2: Introduction of the 4-fluorobenzyl group via nucleophilic substitution (K₂CO₃, DMF, 60°C, 6 hours) .
- Step 3: Coupling with 2H-1,3-benzodioxole-5-carbonyl chloride using a Schlenk line under inert atmosphere (THF, 0°C→RT, 8 hours) .
Key Factors:
- Solvent Choice: Polar aprotic solvents (DMF, THF) enhance reactivity but require rigorous drying to avoid hydrolysis byproducts .
- Catalysts: Microwave-assisted synthesis reduces reaction time (30 minutes vs. 24 hours) and improves yield by 15–20% .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) resolves impurities, confirmed by HPLC purity >95% .
Basic Question: How is structural confirmation achieved using spectroscopic and computational methods?
Methodological Answer:
- 1H/13C NMR: Assign peaks to critical groups:
- Dihydropyridine C=O: δ ~165 ppm (13C) .
- Benzodioxole protons: δ 6.8–7.1 ppm (1H, doublets) .
- Fluorophenyl CH₂: δ 4.5–4.7 ppm (1H, singlet) .
- IR Spectroscopy: Confirm hydrazide N-H stretch (3250–3300 cm⁻¹) and carbonyl bands (1680–1700 cm⁻¹) .
- Computational Validation: Density Functional Theory (DFT) optimizes geometry (B3LYP/6-311+G(d,p)), matching experimental NMR shifts within 5% error .
Advanced Question: How to design experiments for structure-activity relationship (SAR) studies targeting antimicrobial activity?
Methodological Answer:
- Variable Substituents: Synthesize analogs with:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzodioxole ring to test electron-deficient π-π interactions .
- Alkyl vs. aryl hydrazide modifications to assess steric effects on target binding .
- Biological Assays:
- Data Analysis: Use CoMFA (Comparative Molecular Field Analysis) to correlate substituent electronegativity with activity trends .
Advanced Question: How can computational modeling predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina):
- MD Simulations (GROMACS):
Advanced Question: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Variability:
- Strain Differences: S. aureus ATCC 25923 vs. clinical isolates may explain MIC discrepancies (2 µg/mL vs. 16 µg/mL) .
- Solvent Effects: DMSO >1% v/v in cell-based assays artificially elevates cytotoxicity .
- Target Selectivity:
- Off-Target Profiling: Use kinome-wide screening (Eurofins KinaseProfiler) to identify non-specific kinase inhibition (e.g., EGFR, JAK2) .
- Statistical Validation: Apply ANOVA with post-hoc Tukey tests to confirm significance (p <0.05) across triplicate datasets .
Advanced Question: What mechanistic insights explain the compound’s anti-inflammatory activity?
Methodological Answer:
- Pathway Analysis:
- NF-κB Inhibition: Treat RAW264.7 macrophages with LPS (1 µg/mL) and measure p65 nuclear translocation via immunofluorescence .
- COX-2 Suppression: Quantify prostaglandin E2 (PGE2) using ELISA after 24-hour exposure (IC₅₀ ~5 µM) .
- ROS Scavenging:
- DCFH-DA Assay: Measure intracellular ROS reduction (40–60% at 10 µM) in H₂O₂-stimulated HEK293 cells .
- Transcriptomics: RNA-seq identifies downregulation of IL-6 and TNF-α pathways (log2 fold change ≤ −1.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
